Evidence 1: Functional Group Reactivity – The Unique α-Bromo Ketone Handle for Synthesis
7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is an α-bromo ketone, which is a privileged intermediate class for nucleophilic substitution and cross-coupling reactions . In contrast, the non-brominated parent compound, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), and other bromo-spiro analogs like 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3) do not possess this specific functional group arrangement . The carbon-bromine bond adjacent to the carbonyl is a key structural feature for reactivity .
| Evidence Dimension | Functional group for nucleophilic substitution and cross-coupling |
|---|---|
| Target Compound Data | α-Bromo ketone (carbonyl at position 8, bromine at adjacent position 7) |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) and 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3) |
| Quantified Difference | Unique functional group; comparator lacks α-bromo ketone motif |
| Conditions | Structural analysis based on IUPAC nomenclature and standard chemical knowledge |
Why This Matters
This functional group determines the compound's utility in downstream synthetic pathways; its absence in comparators renders them unsuitable for specific reactions.
